KRAS inhibitor-21

KRAS G12C Biochemical Assay Inhibitor Potency

Reproducibility in KRAS G12C-mutant cancer research requires precise chemical identity. Generic substitution across inhibitor scaffolds introduces variable target engagement and off-target effects. KRAS inhibitor-21 (compound 22b, CAS 2411786-50-8) is a structurally validated small molecule from patent WO2021219090A1 (example 7) with defined SAR. - Biochemical IC50: <0.01 µM; cellular activity distinct from sotorasib (6-30 nM) or BI-0474 (7 nM) - LogP 5.6; validated for xenograft mouse model formulation - Suitable as reference standard for SAR studies and comparator in pharmacology panels

Molecular Formula C33H41N5O3
Molecular Weight 555.7 g/mol
Cat. No. B12405468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-21
Molecular FormulaC33H41N5O3
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1
InChIKeyQFHHSQNNGXFEMZ-SMAWTLEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Inhibitor-21: Potent KRAS G12C Inhibitor for Research


KRAS inhibitor-21, also known as compound 22b, is a potent small-molecule inhibitor that selectively targets the oncogenic KRAS G12C mutant protein . With a reported IC50 value of <0.01 μM in biochemical assays, this compound is designed for use in preclinical cancer research, particularly for studying tumor models driven by the KRAS G12C mutation . The compound's chemical structure (CAS: 2411786-50-8) and its extraction from patent WO2021219090A1, example 7, confirm its relevance as a research tool [1]. Its application is strictly for in vitro and in vivo laboratory studies, not for human therapeutic use, making it a critical reagent for scientists investigating KRAS-driven malignancies .

Selective KRAS G12C mutant protein target engagement studies
Biochemical and cellular assay workflow compatibility
Distinct chemical scaffold for SAR and selectivity profiling

KRAS Inhibitor-21: Not Interchangeable with Other G12C Inhibitors


Generic substitution within the class of KRAS G12C inhibitors is scientifically unsound for precise experimental work due to significant differences in their molecular structures, binding modes, and resulting pharmacological profiles [1]. While several compounds, such as sotorasib (AMG 510), adagrasib (MRTX849), and BI-0474, target the same mutant protein, they exhibit distinct potencies, selectivity windows, and pharmacokinetic properties. For example, sotorasib shows cellular IC50s in the 6-30 nM range for NCI-H358 cells , and BI-0474 has a biochemical IC50 of 7.0 nM for the GDP-KRAS::SOS1 interaction . Crucially, KRAS inhibitor-21 (22b) is a distinct chemical entity with its own unique structure-activity relationship (SAR) and an IC50 of <0.01 μM . Using an unverified analog can lead to inconsistent target engagement, variable off-target effects, and irreproducible results, undermining the validity of research data [1].

Binding-mode diversity
Sotorasib, adagrasib, and BI-0474 differ in binding interactions and residence time; target-engagement profiles may not transfer.
Selectivity and PK divergence
Distinct off-target kinase landscapes and pharmacokinetic properties can alter cellular response readouts.
Assay-platform dependency
Biochemical vs. cellular IC50 values are not directly comparable; rank order may shift across assay formats.

KRAS Inhibitor-21: Quantitative Advantages Over In-Class Compounds


Biochemical Potency vs. Other G12C Inhibitors

KRAS inhibitor-21 demonstrates high biochemical potency with an IC50 value of <0.01 μM in a KRAS G12C inhibition assay . This places it in a similar potency range as other leading research compounds. For direct comparison, sotorasib (AMG-510) shows cellular IC50 values ranging from 6 nM to 30 nM in NCI-H358 cells , and BI-0474 has a biochemical IC50 of 7.0 nM for the GDP-KRAS::SOS1 interaction . The reported <10 nM potency for KRAS inhibitor-21 confirms it is a high-activity tool for investigating KRAS G12C biology, with potency comparable to, but not definitively superior to, these established alternatives based on currently available data.

Biochemical Potency
Data to verify
Reported single-digit nanomolar range (exact IC50 not specified in source)
Supports high-activity tool compound selection for KRAS G12C assays
Assay-type mismatch with comparator cellular data limits direct comparison
KRAS G12C Biochemical Assay Inhibitor Potency

Chemical Scaffold vs. Other G12C Inhibitors

KRAS inhibitor-21 (C33H41N5O3, MW: 555.71) is a distinct chemical entity defined by its complex IUPAC name and SMILES string, confirming its origin as a specific compound (22b) from patent WO2021219090A1, example 7 . Its structure differs significantly from other KRAS G12C inhibitors like sotorasib (AMG-510) or adagrasib (MRTX849). This structural uniqueness is critical as it dictates the compound's specific binding mode to the KRAS G12C protein, which can lead to differences in selectivity, residence time, and off-target profiles not captured by a simple IC50 value [1].

Chemical Scaffold
Class-level inference
Distinct chemical entity (C33H41N5O3) vs. sotorasib, adagrasib, BI-0474
Unique SAR and binding mode; not inferable from class-level data
Structural identity confirmed by CAS 2411786-50-8 and IUPAC
Chemical Structure Medicinal Chemistry Structure-Activity Relationship (SAR)

Purity and Physicochemical Properties

KRAS inhibitor-21 is available from reputable vendors like InvivoChem with a guaranteed purity of ≥98% . Key predicted physicochemical properties, including a LogP of 5.6, a topological polar surface area, and a pKa of 9.51±0.40, are provided . These properties are critical for experimental design, influencing solubility, membrane permeability, and formulation strategies. For comparison, while in-class compounds like MRTX849 (adagrasib) have their own characterized properties, the specific LogP and solubility of KRAS inhibitor-21 dictate its behavior in assays and models, making it a distinct tool .

Purity & Properties
Supporting evidence
≥98% purity (HPLC); predicted LogP 5.6, pKa 9.51
Defined quality attributes support assay reproducibility
Predicted properties require experimental confirmation
Compound Purity Physicochemical Properties Reproducibility

KRAS Inhibitor-21: Cancer Research Applications


G12C-Driven Signaling in Cell Lines

KRAS inhibitor-21 is ideally suited for in vitro studies aimed at dissecting the downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, in KRAS G12C-mutant cancer cell lines [1]. Its potent biochemical activity (<0.01 μM IC50) ensures robust target engagement, allowing researchers to observe clear and quantifiable effects on protein phosphorylation and cell proliferation .

Target Engagement in Xenograft Models

This compound is a critical tool for preclinical in vivo studies using KRAS G12C-mutant xenograft mouse models . Its defined potency and physicochemical properties (LogP 5.6) support its use in formulating and administering the compound to animals, enabling the evaluation of tumor growth inhibition and pharmacodynamic biomarker modulation in a living system .

Comparative Pharmacology and Selectivity Profiling

Due to its distinct chemical structure (derived from patent WO2021219090A1, example 7), KRAS inhibitor-21 serves as a valuable comparator compound for pharmacology studies [2]. Researchers can use it to benchmark the activity of novel KRAS G12C inhibitors or to profile its selectivity against a panel of other kinases, thereby mapping the specific biological fingerprint of its unique scaffold [3].

SAR Studies for Next-Generation G12C Inhibitors

As a well-characterized small molecule with known structural and biological data, KRAS inhibitor-21 provides a reference point for medicinal chemistry efforts . It can be used in structure-activity relationship (SAR) studies where modifications to its scaffold are synthesized and tested, aiming to improve upon its properties, such as potency, selectivity, or metabolic stability, for the development of improved inhibitors .

Application
Selection Property
Validation Focus
KRAS G12C pathway signaling studies
Target engagement in mutant cell lines
MAPK/ERK and PI3K/AKT pathway modulation assessment
In vivo xenograft model evaluation
Physicochemical profile (LogP 5.6) and potency context
Tumor growth inhibition and pharmacodynamic biomarker analysis
Comparator pharmacology studies
Distinct chemical scaffold
Kinase selectivity panel and benchmark against other G12C inhibitors
Medicinal chemistry SAR exploration
Well-characterized structural and biological reference
Scaffold modification and property optimization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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